3-Bromo-6-chloro-2-methoxybenzylamine
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Overview
Description
3-Bromo-6-chloro-2-methoxybenzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzylamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and coupled aromatic compounds. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Bromo-6-chloro-2-methoxybenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymatic pathways, leading to desired biological outcomes .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-6-chloro-2-methylbenzoic acid
- 3-Bromo-6-chloro-2-methoxypyridine
Uniqueness: 3-Bromo-6-chloro-2-methoxybenzylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(3-bromo-6-chloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,4,11H2,1H3 |
InChI Key |
OVERXJLXYMAGAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CN)Cl)Br |
Origin of Product |
United States |
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